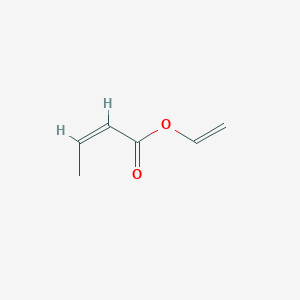
Vinyl crotonate
Overview
Description
Synthesis Analysis
Poly(vinyl acetate-co-crotonic acid) synthesized from bio-based crotonic acid represents a significant step towards sustainable material development. This process involves valorizing waste into resources within a circular economy framework, indicating an eco-friendly approach to chemical synthesis (Jorea et al., 2023).
Molecular Structure Analysis
Vinyl crotonate's ability to polymerize into a ring structure under certain conditions showcases its unique molecular structure, which allows for crosslinking modifications without the need for initiators or heating, highlighting its efficiency in polymerization applications (La Ming, 2007).
Chemical Reactions and Properties
The free radical polymerization of vinyl-trans-crotonate demonstrates the compound's reactive nature, with crotonic and vinyl double bonds playing critical roles in intermolecular and intramolecular chain propagation steps. This reactivity is crucial for the formation of polymers with desired properties (Trossarelli & Guaita, 1968).
Physical Properties Analysis
The study of thermal degradation of alternating copolymers containing vinyl acetate and crotonic acid reveals important insights into the physical stability and degradation mechanisms of materials derived from vinyl crotonate. This information is vital for applications requiring thermal resistance and longevity (McNeill, Ahmed, & Memetea, 1994).
Chemical Properties Analysis
Vinyl crotonate's role as a crosslinking donor in copolymerization processes, especially with vinyl esters and various monomers, underlines its chemical versatility. Its ability to enhance the properties of emulsion coatings without additional initiators or heating processes emphasizes its utility in material science (La Ming, 2007).
Scientific Research Applications
Polymerization and Crosslinking Applications :
- Vinyl crotonate can be polymerized into a ring structure under certain conditions and used for crosslinking modification of emulsion coatings based on poly(vinyl acetate) without the need for initiators or heating (La Ming, 2007).
- It can copolymerize with vinyl esters and various monomers like vinyl chloride, styrene, and maleic anhydride, mainly acting as a crosslinking donor (La Ming, 2007).
Thermal Stability in Vinyl Polymers :
- Vinyl polymers synthesized from adamantyl-containing acrylic derivatives, including crotonates, exhibit thermal stability and less flexibility (T. Otsu et al., 1991).
Thermal Degradation Studies :
- Vinyl-trans-crotonate shows characteristics supporting the hypothesis that slow inter- and intra-molecular chain propagation reactions allow for the formation of cyclic structural units in polymers (L. Trossarelli & M. Guaita, 1968).
Stabilizers for Poly(vinyl chloride) :
- Crotonal thiobarbituric acid, a derivative of crotonic acid, has been investigated as a thermal stabilizer for rigid PVC, showing higher efficiency than some industrial stabilizers (Nadia A. Mohamed et al., 2001).
Environment-Friendly Adhesives :
- The effect of various factors on the viscosity of poly(vinyl crotonal) solutions was studied, suggesting its use in environmentally friendly adhesives (L. Guo, 2010).
Chemical Recycling of Bio-Based Polymers :
- Vinyl monomers derived from the thermal degradation of polyhydroxyalkanoates, including crotonic acid, can be used to create water-soluble copolymers, demonstrating a method for the sustainable development of bio-based polymers (H. Ariffin et al., 2010).
Hair Spray Formulations :
- A hybrid polymer including crotonic acid for use in hair sprays was developed, offering a firm hold while maintaining a soft, natural feel (Claudius Dipl.-Chem. Dr. Schwarzwälder et al., 2007).
Improved Ionic Conductivities in Polymers :
- Salts of poly-(2-vinylpyridine) with crotonic acid showed significant improvement in ionic conductivities (A. Gogoi & N. S. Sarma, 2015).
Cosmetic Safety :
- Vinyl Acetate/Crotonic Acid Copolymer was found to be safe as a cosmetic ingredient in hair sprays and other hair preparations (International Journal of Toxicology, 1983).
Synthesis and Curing of Vinyl Ester Resin :
- Crotonic acid was used to form vinyl ester resin from epoxy resin, with its curing and thermal properties investigated (Jyoti Chaudhary, 2022).
Safety And Hazards
properties
IUPAC Name |
ethenyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-5H,2H2,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNRVIKPUTZSOR-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864546 | |
| Record name | Ethenyl (2E)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Vinyl crotonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21844 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Vinyl crotonate | |
CAS RN |
3234-54-6, 14861-06-4 | |
| Record name | Ethenyl (2E)-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl crotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotonic acid, vinyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014861064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenyl (2E)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vinyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL CROTONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMC9A01NVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



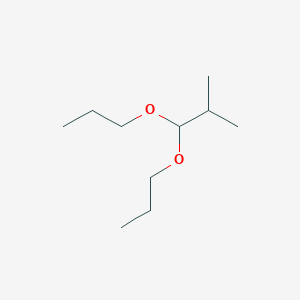
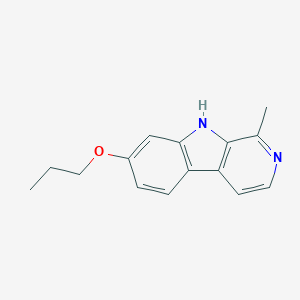
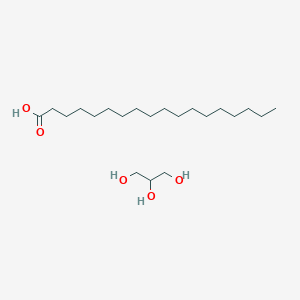
![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)
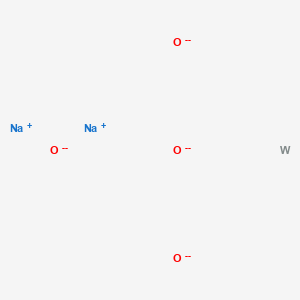
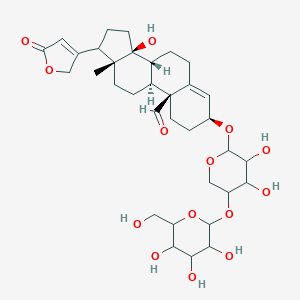
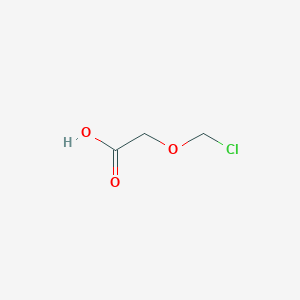
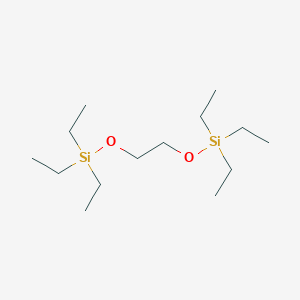
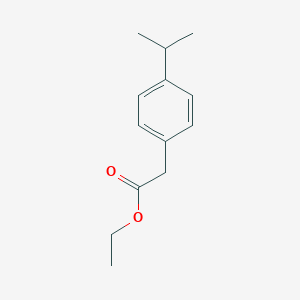
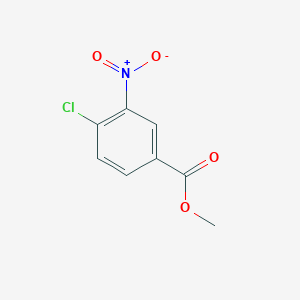
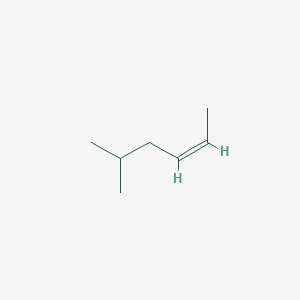
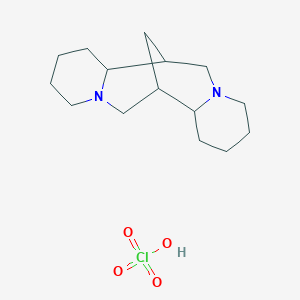
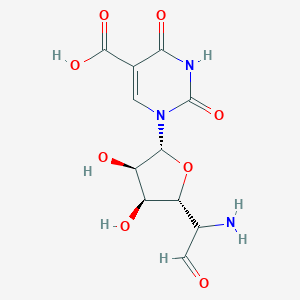
![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)